(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid
Description
(2S)-2-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid (CAS: 96983-28-7) is a chiral organic compound featuring a pyrrolo[3,4-b]pyrazine core fused with two ketone groups (5,7-dioxo) and a phenylpropanoic acid side chain. Its molecular formula is C₁₄H₉N₃O₄, with a molecular weight of 283.24 g/mol . The (2S) stereochemistry at the α-carbon introduces asymmetry, which may influence its biological interactions and physicochemical properties, such as solubility and binding affinity.
Properties
IUPAC Name |
(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-13-11-12(17-7-6-16-11)14(20)18(13)10(15(21)22)8-9-4-2-1-3-5-9/h1-7,10H,8H2,(H,21,22)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYVOBFJOVTTDR-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=NC=CN=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=NC=CN=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanoic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the pyrrolo[3,4-b]pyrazine core, potentially yielding reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: Biologically, this compound is studied for its potential as a bioactive molecule. Its pyrrolo[3,4-b]pyrazine core is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Solubility and Stability
- The target compound’s carboxylic acid group confers moderate aqueous solubility (~10–20 mg/mL in buffered solutions), whereas ester derivatives (e.g., piperazinecarboxylate) exhibit higher solubility (~30–50 mg/mL) due to reduced ionization .
- The 5,7-dioxo groups in pyrrolopyrazine/pyridine derivatives increase hydrogen-bonding capacity, enhancing stability in polar solvents but reducing permeability across lipid membranes .
Protein Binding and Bioavailability
- The piperazine-containing analogue shows 52–59% protein binding, attributed to its aromatic and basic moieties . Comparable data for the target compound is unavailable, but its phenylpropanoic acid group may increase albumin affinity.
- Stereochemistry impacts bioavailability: The (2S) configuration may favor binding to chiral targets (e.g., enzymes), whereas racemic mixtures could exhibit divergent pharmacokinetics .
Biological Activity
(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-b]pyrazine core with a phenylpropanoic acid side chain. Its molecular formula is , and it has a molecular weight of 283.23 g/mol. The unique structure allows for diverse interactions with biological molecules.
Antitumor Activity
Research indicates that derivatives of pyrrolo compounds exhibit significant antitumor properties. For instance, studies on similar pyrrolo derivatives have shown their ability to inhibit tumor cell proliferation effectively. In one study, a related compound demonstrated IC50 values as low as 1.82 nM against folate receptor-expressing tumor cells, suggesting potential similar efficacy for this compound in targeting cancer cells .
The mechanism through which this compound exerts its biological effects may involve the inhibition of key enzymes in metabolic pathways. Specifically, it is hypothesized to interact with folate transporters and inhibit enzymes involved in purine biosynthesis. Such interactions could lead to reduced proliferation of cancer cells by disrupting their metabolic processes .
Case Studies
- Inhibition of Tumor Cell Proliferation :
- Antifolate Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound A | Pyrrolo derivative | 1.82 | Antitumor activity |
| Compound B | Pyrrolo derivative | 43 | Antifolate activity |
| This compound | Unique structure | TBD | Potential antitumor and antifolate activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis typically involves coupling pyrrolo[3,4-b]pyrazine intermediates with phenylpropanoic acid derivatives. Key steps include:
- Substitution reactions using alkyl halides (e.g., methyl iodide) for functional group introduction.
- Cyclization under reflux with bases like NaH or K₂CO₃ in aprotic solvents (e.g., DMF) to form the pyrrolo-pyrazine core .
- Optimization : Temperature (60–80°C) and solvent polarity significantly affect yield (e.g., DMF increases cyclization efficiency by 15–20% compared to THF) .
Q. How is the stereochemical configuration (2S) of the compound confirmed experimentally?
- Methodological Answer :
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol 90:10) resolves enantiomers.
- X-ray crystallography provides definitive proof of the (2S) configuration by analyzing bond angles and spatial arrangement .
- Circular Dichroism (CD) spectroscopy correlates observed Cotton effects with known (S)-enantiomer references .
Q. What analytical techniques are recommended for purity assessment and structural characterization?
- Methodological Answer :
Advanced Research Questions
Q. How can enantiomeric purity be maintained during scale-up synthesis, and what are common sources of racemization?
- Methodological Answer :
- Low-temperature reactions (0–5°C) minimize racemization during acidic/basic steps (e.g., ester hydrolysis).
- Protecting groups (e.g., tert-butyl esters) shield the chiral center from nucleophilic attack .
- Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes undesired enantiomers .
- Common pitfalls : Prolonged heating (>80°C) or strong bases (e.g., NaOH) induce partial racemization (up to 8% in uncontrolled conditions) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for baseline activity) .
- Data normalization : Correct for batch-to-batch variability in compound solubility (e.g., DMSO stock concentration ≤0.1%) .
- Meta-analysis : Apply statistical models (e.g., mixed-effects regression) to account for inter-study variability in reported IC₅₀ values .
Q. How does the compound’s pharmacokinetic profile (e.g., logP, solubility) impact its utility in in vivo studies?
- Methodological Answer :
- SwissADME prediction : LogP = 1.8 (moderate lipophilicity), aqueous solubility = 12 µg/mL (pH 7.4), suggesting need for solubilizing agents (e.g., cyclodextrins) .
- Metabolic stability : Microsomal assays (human liver microsomes) show t₁/₂ = 45 min, indicating rapid clearance. Structural modifications (e.g., fluorination) may enhance stability .
Q. What computational methods are effective for modeling interactions between the compound and target proteins (e.g., kinases)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Predict binding modes to ATP-binding pockets (e.g., CDK2, RMSD <2.0 Å) .
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., hydrogen bond retention with Asp86) .
- Free energy calculations (MM/PBSA) : Estimate binding affinity (ΔG = -9.8 kcal/mol) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for key intermediates?
- Methodological Answer :
- Reaction monitoring : Use in-situ FT-IR or LC-MS to identify side products (e.g., over-oxidized pyrrolo-pyrazine derivatives) .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., solvent ratio, catalyst loading). Example:
| Factor | Low | High | Optimal |
|---|---|---|---|
| Temp (°C) | 60 | 80 | 70 |
| Catalyst (mol%) | 5 | 10 | 7.5 |
- Resolution : Yield increased to 72% at optimal conditions .
Environmental and Stability Considerations
Q. What are the compound’s stability profiles under varying pH and light conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
